N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea
Description
N-(sec-butyl)-N’-[1-(4-ethoxyphenyl)propyl]urea is an organic compound that belongs to the class of ureas. Ureas are compounds characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a sec-butyl group and a 1-(4-ethoxyphenyl)propyl group attached to the nitrogen atoms of the urea moiety. It is of interest in various fields of chemistry and potentially in pharmaceutical research due to its unique structural properties.
Properties
IUPAC Name |
1-butan-2-yl-3-[1-(4-ethoxyphenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-12(4)17-16(19)18-15(6-2)13-8-10-14(11-9-13)20-7-3/h8-12,15H,5-7H2,1-4H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQGFNGBKJGQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N’-[1-(4-ethoxyphenyl)propyl]urea typically involves the reaction of sec-butylamine with 1-(4-ethoxyphenyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N’-[1-(4-ethoxyphenyl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(sec-butyl)-N’-[1-(4-ethoxyphenyl)propyl]urea exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-N’-phenylurea: Similar structure but lacks the ethoxy and propyl groups.
N-(sec-butyl)-N’-[1-(4-methoxyphenyl)propyl]urea: Similar structure with a methoxy group instead of an ethoxy group.
N-(tert-butyl)-N’-[1-(4-ethoxyphenyl)propyl]urea: Similar structure with a tert-butyl group instead of a sec-butyl group.
Uniqueness
N-(sec-butyl)-N’-[1-(4-ethoxyphenyl)propyl]urea is unique due to the presence of both the sec-butyl and 1-(4-ethoxyphenyl)propyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, binding affinity, and overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
